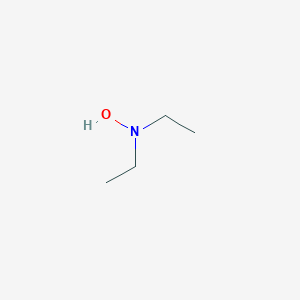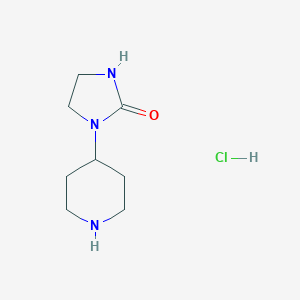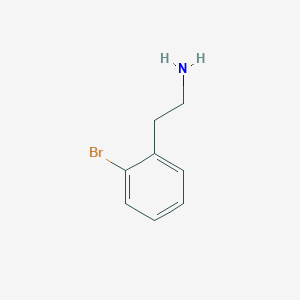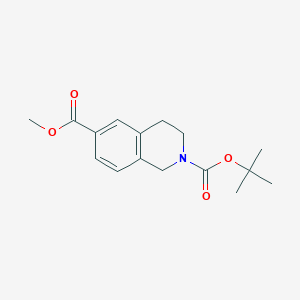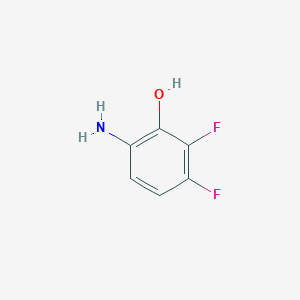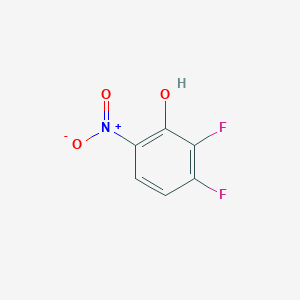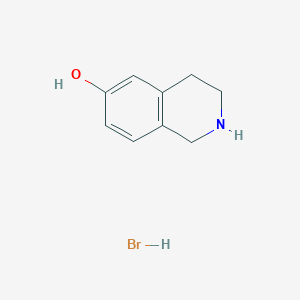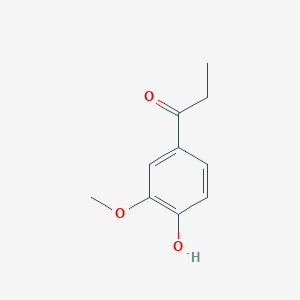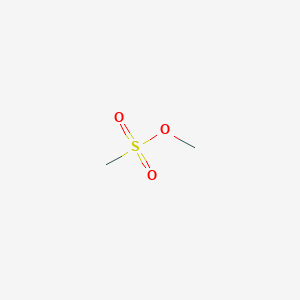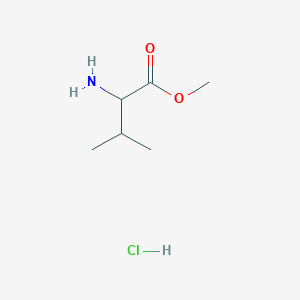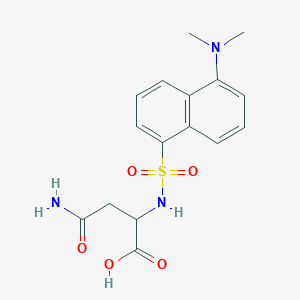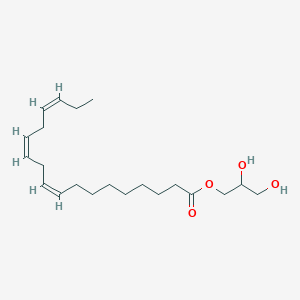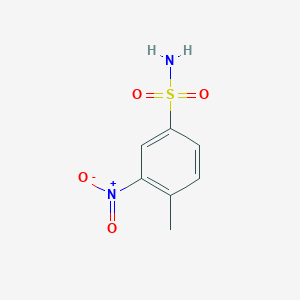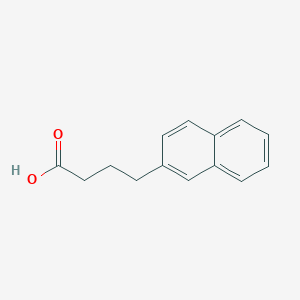![molecular formula C18H14O B104670 10,11-dihydro-9H-benzo[a]anthracen-8-one CAS No. 5472-20-8](/img/structure/B104670.png)
10,11-dihydro-9H-benzo[a]anthracen-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-dihydro-9H-benzo[a]anthracen-8-one, also known as chrysene-8-one, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of fields, including chemistry, biology, and materials science.
Mechanism Of Action
The mechanism of action of 10,11-dihydro-9H-benzo[a]anthracen-8-onene is not fully understood, but it is believed to involve the formation of covalent adducts with DNA. This interaction may lead to changes in the DNA structure and function, which can ultimately result in DNA damage and cell death. Further research is needed to fully elucidate the mechanism of action of 10,11-dihydro-9H-benzo[a]anthracen-8-onene.
Biochemical And Physiological Effects
Chrysene-8-one has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress and DNA damage. This compound has also been shown to have cytotoxic effects on cancer cells, making it a potential candidate for use in cancer therapy. However, further research is needed to fully understand the biochemical and physiological effects of 10,11-dihydro-9H-benzo[a]anthracen-8-onene.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 10,11-dihydro-9H-benzo[a]anthracen-8-onene in lab experiments is its unique chemical structure, which allows it to selectively bind to damaged DNA and emit a strong fluorescence signal. This makes it an ideal tool for studying DNA damage and repair mechanisms. However, one of the limitations of using 10,11-dihydro-9H-benzo[a]anthracen-8-onene is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 10,11-dihydro-9H-benzo[a]anthracen-8-onene. One area of research involves the development of new fluorescent probes based on 10,11-dihydro-9H-benzo[a]anthracen-8-onene for the detection of DNA damage. Another area of research involves the use of 10,11-dihydro-9H-benzo[a]anthracen-8-onene as a potential cancer therapy, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 10,11-dihydro-9H-benzo[a]anthracen-8-onene.
Synthesis Methods
The synthesis of 10,11-dihydro-9H-benzo[a]anthracen-8-onene can be achieved through several methods, including the oxidation of chrysene using strong oxidizing agents such as potassium permanganate or chromic acid. Another method involves the reaction of chrysene with acetic anhydride and sulfuric acid to yield 10,11-dihydro-9H-benzo[a]anthracen-8-onene. These methods have been well-documented in the scientific literature and have been used to produce 10,11-dihydro-9H-benzo[a]anthracen-8-onene for various applications.
Scientific Research Applications
Chrysene-8-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 10,11-dihydro-9H-benzo[a]anthracen-8-onene as a fluorescent probe for the detection of DNA damage. This compound has been shown to selectively bind to damaged DNA and emit a strong fluorescence signal, making it an ideal tool for studying DNA damage and repair mechanisms.
properties
CAS RN |
5472-20-8 |
|---|---|
Product Name |
10,11-dihydro-9H-benzo[a]anthracen-8-one |
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
10,11-dihydro-9H-benzo[a]anthracen-8-one |
InChI |
InChI=1S/C18H14O/c19-18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-2,4,6,8-11H,3,5,7H2 |
InChI Key |
XIWBRGAUYFQUEQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C(=O)C1 |
Other CAS RN |
5472-20-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



